![molecular formula C30H42N2O9 B1673876 KW-2478 free base CAS No. 819812-04-9](/img/structure/B1673876.png)
KW-2478 free base
Overview
Description
KW-2478 is a novel and potent non-ansamycin inhibitor of heat shock protein 90 (Hsp90) designed to overcome the limitations, including low water solubility and hepatotoxicity, of 17-allylamino-17-demethoxygeldanamycin (17-AAG). It exerts a strong antitumor activity against multiple myeloma (MM) cells with various chromosomal translocations .
Molecular Structure Analysis
The chemical formula of KW-2478 is C30H42N2O9, with an exact mass of 574.29 and a molecular weight of 574.671 .Chemical Reactions Analysis
KW-2478 is an inhibitor of Hsp90, with an IC50 of 3.8 nM for Hsp90α. It shows anti-proliferative activity against multiple myeloma (MM) and non-Hodgkin’s lymphoma (NHL) .Scientific Research Applications
Cancer Therapy
KW-2478 is primarily researched for its potential in cancer therapy . It acts as an HSP90 inhibitor, which can disrupt the function of multiple oncogenic proteins simultaneously. This compound has shown high binding affinity and potent anti-tumor activity in various studies .
B-cell Malignancies Treatment
In clinical trials, KW-2478 has been used to treat patients with B-cell malignancies . A significant percentage of patients achieved stable disease status, with some being free of disease progression for extended periods .
Combination Therapy
KW-2478 is also being studied as part of combination therapy regimens. It has been combined with other drugs like imatinib to enhance growth inhibition and induce apoptosis in cancer cells .
Chronic Myeloid Leukemia (CML) Management
This compound has shown effectiveness in managing Chronic Myeloid Leukemia (CML) . It has a stronger effect on certain CML cell lines and can prolong the lifespan and alleviate symptoms in CML-like mouse models .
Heat Shock Protein 90 (Hsp90) Inhibition
As an Hsp90 inhibitor, KW-2478 disrupts this crucial chaperone protein involved in the folding and stability of many proteins, including those necessary for tumor growth and survival .
Drug Resistance Overcoming
Research indicates that KW-2478 may help overcome drug resistance in cancer cells, making it a valuable asset in developing more effective cancer treatments .
Safety And Hazards
KW-2478 should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Preliminary clinical response data were encouraging and warrant further investigation of KW-2478 in combination regimens for relapsed/refractory B-cell malignancies . This finding demonstrated that KW-2478 had anticancer properties in imatinib-sensitive and imatinib-resistant CML cells and illustrated the possible mechanisms. This study provides an alternative choice for CML treatment, especially for TKI-resistant patients with BCR/ABL amplification and TKI-intolerant patients .
properties
IUPAC Name |
2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXSYAXEKYYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231491 | |
Record name | KW-2478 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KW-2478 free base | |
CAS RN |
819812-04-9 | |
Record name | KW-2478 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819812049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KW-2478 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KW-2478 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY50S617NM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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